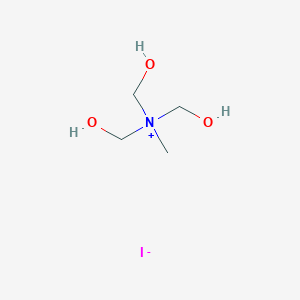

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrogen iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amine derivatives.

Substitution: Quaternary ammonium compounds with different anions.

Scientific Research Applications

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.

Medicine: Investigated for its potential use as an antiseptic and disinfectant.

Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include phospholipids and proteins in the cell membrane.

Comparison with Similar Compounds

Similar Compounds

- N,N-Bis(2-hydroxyethyl)ethylenediamine

- N-(2-Hydroxyethyl)ethylenediamine

- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine

Uniqueness

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is unique due to its specific structure, which imparts distinct antimicrobial properties. Its ability to disrupt microbial cell membranes makes it particularly effective as a disinfectant and antiseptic.

Biological Activity

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide, often referred to as a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two hydroxymethyl groups and a methyl group attached to a central nitrogen atom, making it a quaternary ammonium compound. Its chemical formula is C₇H₁₈N₂O₄I. The structural uniqueness contributes to its solubility and interaction with biological macromolecules.

Anticancer Activity

Recent studies have indicated that derivatives of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cancers.

Table 1: Anticancer Activity of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 3.10 ± 0.29 | Induces apoptosis via caspase activation |

| Compound 2 | HCT-116 | 2.17 ± 0.16 | Inhibits cell cycle progression |

| Compound 3 | A549 | 5.50 ± 0.40 | Disrupts mitochondrial membrane potential |

The biological activity of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is primarily attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The quaternary ammonium structure allows for effective insertion into lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells.

- Apoptosis Induction : Compounds derived from this structure have been shown to activate apoptotic pathways in cancer cells, particularly through the caspase cascade.

- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Membrane disruption |

| Escherichia coli | 16 μg/mL | Cell wall synthesis inhibition |

Case Study 1: Cancer Treatment

A recent study investigated the efficacy of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium in vivo using xenograft models of renal cell carcinoma. The results indicated a significant reduction in tumor size when treated with a dosage of 100 mg/kg compared to control groups. The treatment led to decreased expression levels of hypoxia-inducible factor (HIF-2α), which is crucial for tumor growth under hypoxic conditions.

Case Study 2: Antimicrobial Application

Another study focused on the antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium was administered topically, resulting in a substantial decrease in infection rates in treated wounds compared to untreated controls.

Pharmacokinetics

Preliminary pharmacokinetic evaluations indicate that hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 120 minutes. Metabolism primarily occurs via esterases, leading to active metabolites that contribute to its therapeutic effects.

Properties

CAS No. |

652978-17-1 |

|---|---|

Molecular Formula |

C4H12INO3 |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

tris(hydroxymethyl)-methylazanium;iodide |

InChI |

InChI=1S/C4H12NO3.HI/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |

InChI Key |

XNPJPFNMHYVHJS-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](CO)(CO)CO.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.